molecular formula C14H22N2 B1376714 1-Benzyl-2-propylpiperazine CAS No. 1343421-57-7

1-Benzyl-2-propylpiperazine

Cat. No. B1376714
CAS RN: 1343421-57-7
M. Wt: 218.34 g/mol
InChI Key: KFDXSJIZRCQBIZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-propylpiperazine is an organic compound . The IUPAC name for this compound is this compound .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C14H22N2 . The molecular weight is 218.34 . The IUPAC Standard InChI is InChI=1S/C14H22N2/c1-2-6-14-11-15-9-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Catalytic Applications

  • Synthesis of Pyran Derivatives : Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) demonstrates efficient solid base catalytic properties for preparing a series of 4H-benzo[b]pyran derivatives. This includes the synthesis of 3,4-dihydropyrano[c]chromenes, 2-amino-4H-pyrans, 1,4-dihydropyrano[2,3-c]pyrazoles, and 2-amino-4H-benzo[e]-chromenes, showcasing its recyclability and efficiency in various condensation reactions (Niknam, Borazjani, Rashidian, & Jamali, 2013).

  • Benzopyrano[2,3-d]pyrimidines Synthesis : The use of silica-bonded N-propylpiperazine sodium N-propionate as a heterogeneous solid base catalyst facilitates the synthesis of benzopyrano[2,3-d]pyrimidines through a one-pot condensation reaction of salicylaldehydes, malononitrile, and secondary amines under solvent-free conditions (Niknam & Borazjani, 2016).

  • Preparation of Tetrasubstituted Imidazoles : Silica-bonded propylpiperazine-N-sulfamic acid (SBPPSA) is employed as a recyclable solid acid catalyst for synthesizing highly substituted imidazoles. This showcases its utility in creating complex organic compounds (Niknam, Deris, Naeimi, & Majleci, 2011).

  • Synthesis of Benzo[g]chromenes and Naphthalene-1,4-dione Derivatives : Employing silica-bonded propylpiperazine-N-sulfamic acid as a solid acid catalyst, a method for synthesizing 2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromenes and hydroxy-substituted naphthalene-1,4-dione derivatives has been developed. This process emphasizes the green, heterogeneous nature of the catalyst (Khorami & Shaterian, 2014).

Biochemical Applications

  • 5-HT1A Serotonin Receptor Ligands : A series of new compounds containing a benzimidazole, benzothiazole, or benzoxazole nucleus linked to an arylpiperazine was prepared. These compounds exhibited significant binding profile to 5-HT1A and other receptors, indicating their potential in biochemical applications (Siracusa et al., 2008).

  • H1-Antihistamine and Mast Cell Stabilizing Properties : N-benzylpiperazino derivatives of benzopyrano[2,3-d]-1,2,3-triazol-9(1H)-one were evaluated for H1-antihistamine activity and their ability to stabilize mast cells, suggesting their application in antianaphylactic activities (Buckle, Rockell, Smith, & Spicer, 1986).

  • PPARgamma Agonists : N-(2-Benzoylphenyl)-L-tyrosine derivatives, where PPARgamma is a target, indicate the potential of these compounds in the development of drugs targeting PPARgamma receptors (Collins et al., 1998).

Synthetic and Analytical Applications

  • Synthesis of Piperazine Derivatives : The asymmetric synthesis of 1-Benzyl-4-(2,3,4-trimethoxyl-6-methyl)benzylpiperazine demonstrates the compound's utility in creating complex molecular structures (Xi-quan, 2009).

  • Electrochemical Detection : A method for the electrochemical detection of 1-benzylpiperazine using a carbon screen-printed electrode has been developed, indicating its application in forensic analysis (Rocha et al., 2021).

Safety and Hazards

The safety information for 1-Benzyl-2-propylpiperazine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

1-Benzyl-2-propylpiperazine is a derivative of piperazine . Piperazine is known to be a GABA receptor agonist . GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

As a GABA receptor agonist, this compound binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This mechanism of action is generally used by piperazine compounds to mediate their anthelmintic action .

Biochemical Pathways

Piperazine’s action as a GABA receptor agonist suggests that it impacts neurotransmission pathways, particularly those involving GABA .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound are not well-documented in the literature. Given its similarity to piperazine, it’s likely that it shares some of its effects. Piperazine’s action as a GABA receptor agonist leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This suggests that this compound may have similar effects.

Action Environment

It’s known that the compound is a liquid at room temperature , which could influence its stability and efficacy under different environmental conditions.

properties

IUPAC Name

1-benzyl-2-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-6-14-11-15-9-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDXSJIZRCQBIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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